molecular formula C23H24N4O3S B2873393 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE CAS No. 847378-62-5

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE

Cat. No.: B2873393
CAS No.: 847378-62-5
M. Wt: 436.53
InChI Key: SPSRQSSNGCUSJW-UHFFFAOYSA-N
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Description

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, a methylpiperidinyl group, and a quinoxalinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Industrial Processes: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the quinoxaline and piperidine moieties can enhance binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline: Similar structure but lacks the sulfonyl and piperidine groups.

    4-Methoxyphenylsulfonylpiperidine: Contains the methoxyphenyl and sulfonyl groups but lacks the quinoxaline moiety.

    2-(4-Methoxyphenyl)quinoxaline: Similar to the target compound but lacks the sulfonyl and piperidine groups.

Uniqueness

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the sulfonyl group enhances its reactivity and binding affinity, while the quinoxaline and piperidine moieties contribute to its structural complexity and potential biological activity.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-11-13-27(14-12-16)23-22(25-19-5-3-4-6-20(19)26-23)21(15-24)31(28,29)18-9-7-17(30-2)8-10-18/h3-10,16,21H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSRQSSNGCUSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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